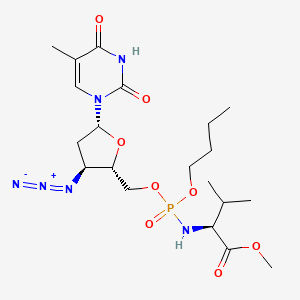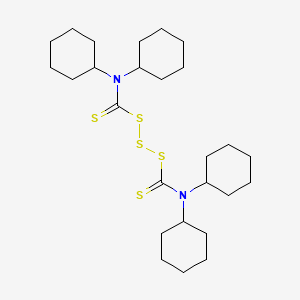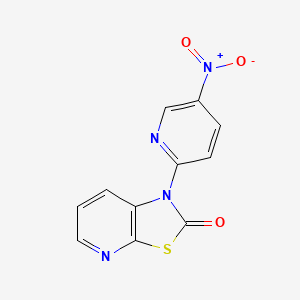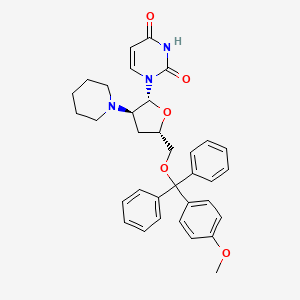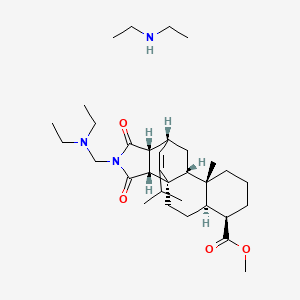
S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate: is a chemical compound with a unique structure that includes both an ethylamino group and a thiosulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate typically involves the reaction of ethylamine with a suitable precursor that contains the thiosulfate group. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different sulfur-containing products.
Reduction: It can be reduced under specific conditions to yield simpler sulfur compounds.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reagents: Various alkyl halides and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler thiosulfate derivatives.
Scientific Research Applications
Biology: In biological research, this compound may be used to study the effects of thiosulfate on cellular processes and to develop new biochemical assays.
Industry: In industrial applications, this compound can be used in processes such as metal extraction and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The ethylamino group may interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Sodium Thiosulfate: A common thiosulfate compound used in various applications, including medicine and industry.
Ammonium Thiosulfate: Another thiosulfate compound with applications in agriculture and industry.
Properties
CAS No. |
3986-22-9 |
|---|---|
Molecular Formula |
C5H12N2O3S2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
1-amino-1-ethylimino-2-sulfosulfanylpropane |
InChI |
InChI=1S/C5H12N2O3S2/c1-3-7-5(6)4(2)11-12(8,9)10/h4H,3H2,1-2H3,(H2,6,7)(H,8,9,10) |
InChI Key |
GVTDQQKGAINIDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(C(C)SS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)
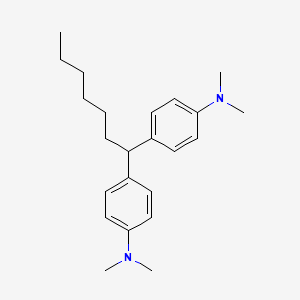
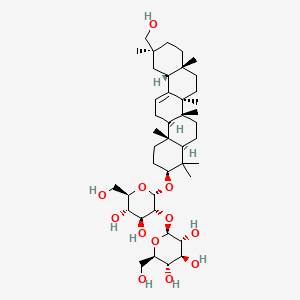
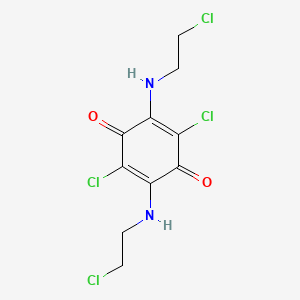
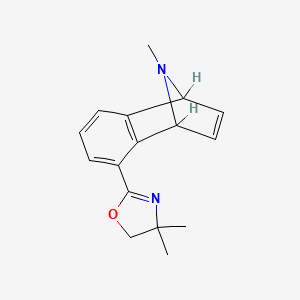
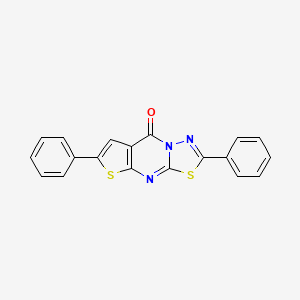
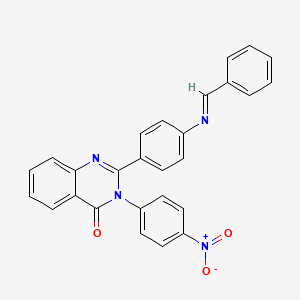
![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)
